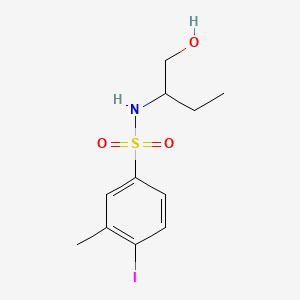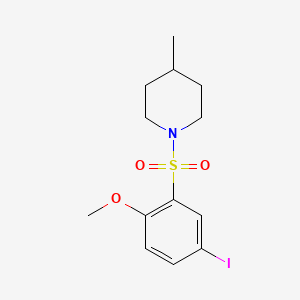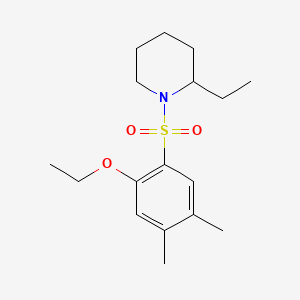![molecular formula C18H20N2O4S B604343 ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate CAS No. 1158627-06-5](/img/structure/B604343.png)
ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a morpholine ring, a thiophene ring, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Introduction of the Thiophene Ring: The next step involves the acylation of ethyl 4-aminobenzoate with 2-thiophenecarbonyl chloride in the presence of a base, such as triethylamine, to form ethyl 4-(2-thienylcarbonylamino)benzoate.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under reflux conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
科学研究应用
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 4-[(4-morpholinylacetyl)amino]benzoate: Similar structure but with an acetyl group instead of a thiophene ring.
9-[2-(4-Morpholinyl)ethyl]-9H-purin-6-amine: Contains a morpholine ring but with a purine base instead of a benzoate ester.
Uniqueness
Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is unique due to the presence of both a thiophene ring and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
属性
CAS 编号 |
1158627-06-5 |
|---|---|
分子式 |
C18H20N2O4S |
分子量 |
360.4g/mol |
IUPAC 名称 |
ethyl 4-morpholin-4-yl-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(22)13-5-6-15(20-7-9-23-10-8-20)14(12-13)19-17(21)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,21) |
InChI 键 |
GWJHRXGDLQUBCD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604260.png)

![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)
amine](/img/structure/B604263.png)
amine](/img/structure/B604266.png)

![(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B604268.png)


![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)

![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)
